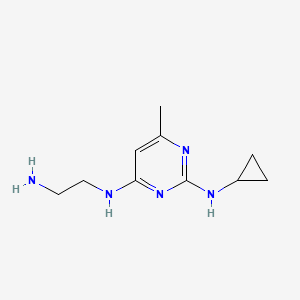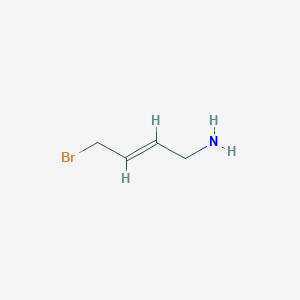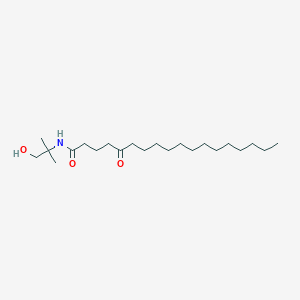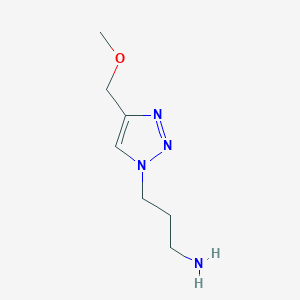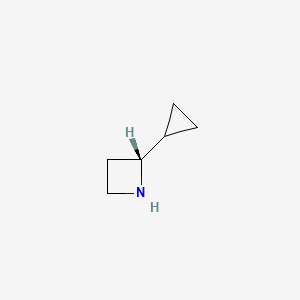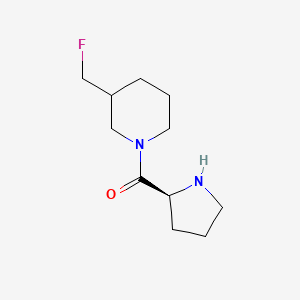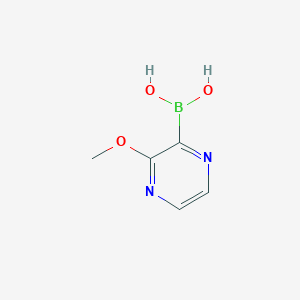
(3-Methoxypyrazin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxypyrazin-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a methoxypyrazine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyrazin-2-yl)boronic acid typically involves the borylation of halogenated pyrazine derivatives. One common method is the palladium-catalyzed cross-coupling reaction of halopyrazines with boronic acid derivatives under mild conditions. This process often employs tetraalkoxydiborane or dialkoxyhydroborane as boron sources .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions: (3-Methoxypyrazin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated organic compounds in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazine derivatives or reduced under specific conditions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which are valuable intermediates in organic synthesis .
科学的研究の応用
(3-Methoxypyrazin-2-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Methoxypyrazin-2-yl)boronic acid primarily involves its role as a boron source in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The compound’s unique structure allows it to interact with various molecular targets, making it a versatile reagent in organic synthesis .
類似化合物との比較
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
Pyridinylboronic Acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Borinic Acids: These compounds have two C-B bonds and exhibit different reactivity compared to boronic acids.
Uniqueness: (3-Methoxypyrazin-2-yl)boronic acid stands out due to its methoxypyrazine ring, which imparts unique electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and biologically active molecules .
特性
分子式 |
C5H7BN2O3 |
|---|---|
分子量 |
153.93 g/mol |
IUPAC名 |
(3-methoxypyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3,9-10H,1H3 |
InChIキー |
FUQFNHRIASZDRG-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC=CN=C1OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


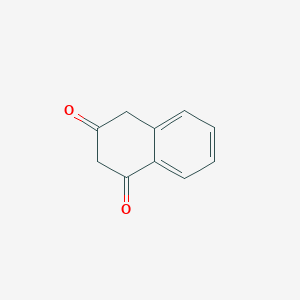


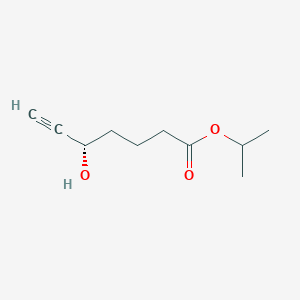
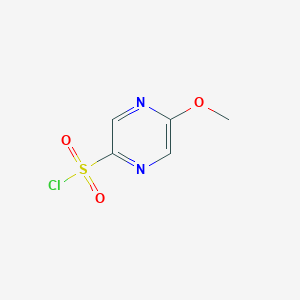
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
